molecular formula C24H28N4O2S B2675458 2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide CAS No. 422533-44-6

2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide

Cat. No. B2675458
M. Wt: 436.57
InChI Key: IIBFMKXWWYUUKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide” is a quinazoline derivative. Quinazoline and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities .


Molecular Structure Analysis

Quinazolinone is a heterocyclic chemical compound, a quinazoline with a carbonyl group in the C4N2 ring . The molecular structure of “2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide” would be similar, with additional functional groups attached .

Scientific Research Applications

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives are a prominent class of compounds in medicinal chemistry, known for their wide range of biological activities. These activities include antimicrobial, antitumor, anti-inflammatory, and more. The quinazoline nucleus, being a stable heterocyclic moiety, allows for the introduction of various bioactive groups, enhancing the compound's medicinal properties (Tiwary et al., 2016). This adaptability makes quinazoline derivatives a valuable scaffold for developing new therapeutic agents.

Anticancer Applications

Quinazoline derivatives have been extensively studied for their anticancer properties. They are known to inhibit several kinases, including EGFR, which plays a crucial role in the proliferation of cancer cells. This inhibition mechanism is pivotal in the treatment of various cancers, making quinazoline derivatives potent anticancer agents. The research has led to the identification of novel quinazoline compounds with improved efficacy and specificity against cancer targets, highlighting their potential in oncology (Ravez et al., 2015).

Antimicrobial and Antiviral Properties

The structural versatility of quinazoline derivatives also extends to antimicrobial and antiviral applications. These compounds exhibit significant activity against a range of microbial pathogens and viruses, offering potential pathways for the development of new antimicrobial and antiviral therapies. The ability to modify the quinazoline core structure to target specific pathogens or viral mechanisms underlines the compound class's utility in addressing infectious diseases (Masini et al., 2013).

Optoelectronic Materials

Beyond biomedical applications, quinazoline derivatives have found use in optoelectronic materials. Their incorporation into π-extended conjugated systems has been explored for the development of luminescent materials, organic light-emitting diodes (OLEDs), and other electronic devices. The quinazoline and pyrimidine rings contribute to the electronic properties of these materials, demonstrating the compound's versatility beyond pharmacology (Lipunova et al., 2018).

Future Directions

Quinazoline and its derivatives have been the focus of significant research due to their wide range of biological activities . Future research may continue to explore the potential applications of “2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide” in various fields of scientific research and industry.

properties

IUPAC Name

2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-2-30-19-14-12-18(13-15-19)25-22(29)16-31-24-27-21-11-7-6-10-20(21)23(28-24)26-17-8-4-3-5-9-17/h6-7,10-15,17H,2-5,8-9,16H2,1H3,(H,25,29)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBFMKXWWYUUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide

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